molecular formula C7H10N2O2S B3420506 2-Pyridinamine, 3-(ethylsulfonyl)- CAS No. 192203-95-5

2-Pyridinamine, 3-(ethylsulfonyl)-

Cat. No. B3420506
M. Wt: 186.23 g/mol
InChI Key: MDLPRJUZGNPTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyridinamine, 3-(ethylsulfonyl)-” is a chemical compound with the molecular formula C7H10N2O4S2 . It is also known as “3-(Ethylsulfonyl)pyridine-2-sulfonamide” and has a molecular weight of 250.3 .


Molecular Structure Analysis

The molecular structure of “2-Pyridinamine, 3-(ethylsulfonyl)-” includes a pyridine ring with an ethylsulfonyl group at the 3rd position . The compound has a complexity of 232, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .


Physical And Chemical Properties Analysis

“2-Pyridinamine, 3-(ethylsulfonyl)-” is a solid at room temperature . It has a predicted boiling point of 499.5°C at 760 mmHg, a predicted density of 1.6 g/cm^3, and a predicted refractive index of n20D 1.65 .

Safety And Hazards

“2-Pyridinamine, 3-(ethylsulfonyl)-” is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-ethylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPRJUZGNPTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinamine, 3-(ethylsulfonyl)-

CAS RN

192203-95-5
Record name 3-(ethanesulfonyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 5
Reactant of Route 5
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 6
Reactant of Route 6
2-Pyridinamine, 3-(ethylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.